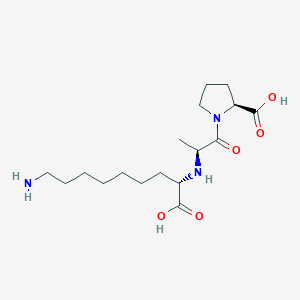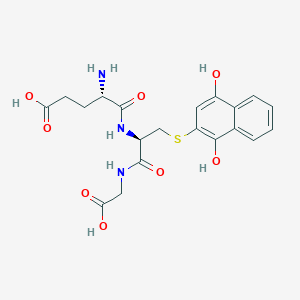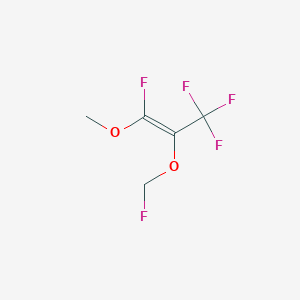
Histidyl-glutamyl-alanyl-prolyl-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histidyl-glutamyl-alanyl-prolyl-isoleucine (HEPT) is a synthetic peptide that has been widely used in scientific research due to its ability to inhibit the replication of human immunodeficiency virus (HIV). This peptide is composed of five amino acids: histidine, glutamic acid, alanine, proline, and isoleucine. HEPT has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Histidyl-glutamyl-alanyl-prolyl-isoleucine inhibits the activity of the HIV reverse transcriptase enzyme by binding to a specific site on the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for viral replication. Histidyl-glutamyl-alanyl-prolyl-isoleucine is a non-competitive inhibitor, which means that it does not compete with the natural substrate for binding to the enzyme.
Biochemical and Physiological Effects
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been shown to have minimal toxicity and side effects in vitro and in vivo studies. The peptide has been shown to inhibit the replication of various strains of HIV, including those that are resistant to other antiviral drugs. Histidyl-glutamyl-alanyl-prolyl-isoleucine has also been shown to have a synergistic effect when combined with other antiviral drugs.
実験室実験の利点と制限
Histidyl-glutamyl-alanyl-prolyl-isoleucine is a useful tool for studying the replication of HIV in vitro. The peptide is easy to synthesize and purify, and it has minimal toxicity and side effects. However, Histidyl-glutamyl-alanyl-prolyl-isoleucine has some limitations for lab experiments. For example, the peptide is not effective against all strains of HIV, and it may not be effective in vivo due to poor bioavailability.
将来の方向性
There are several future directions for research on Histidyl-glutamyl-alanyl-prolyl-isoleucine. One area of research is the development of new Histidyl-glutamyl-alanyl-prolyl-isoleucine analogs that are more effective against drug-resistant strains of HIV. Another area of research is the use of Histidyl-glutamyl-alanyl-prolyl-isoleucine as a tool for studying the replication of other viruses that use reverse transcriptase, such as hepatitis B virus and human T-lymphotropic virus. Additionally, Histidyl-glutamyl-alanyl-prolyl-isoleucine may have potential as a therapeutic agent for other diseases that involve reverse transcriptase activity, such as cancer.
合成法
Histidyl-glutamyl-alanyl-prolyl-isoleucine is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified.
科学的研究の応用
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been extensively used in scientific research as a tool to study the replication of HIV. The peptide inhibits the activity of the HIV reverse transcriptase enzyme, which is essential for the virus to replicate. Histidyl-glutamyl-alanyl-prolyl-isoleucine has been used to study the structure and function of reverse transcriptase, as well as to develop new antiviral drugs.
特性
CAS番号 |
121119-48-0 |
|---|---|
製品名 |
Histidyl-glutamyl-alanyl-prolyl-isoleucine |
分子式 |
C99H128O30P8 |
分子量 |
565.6 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(25(39)40)31-23(37)18-6-5-9-32(18)24(38)14(3)29-22(36)17(7-8-19(33)34)30-21(35)16(26)10-15-11-27-12-28-15/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,36)(H,30,35)(H,31,37)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 |
InChIキー |
BBJZTZVCICUYNU-HOCDWTQPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
配列 |
HEAPI |
同義語 |
compound 88-62 HEAPI His-Glu-Ala-Pro-Ile histidyl-glutamyl-alanyl-prolyl-isoleucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




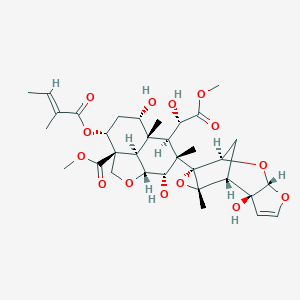
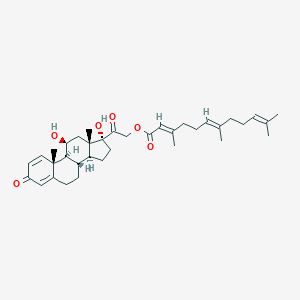
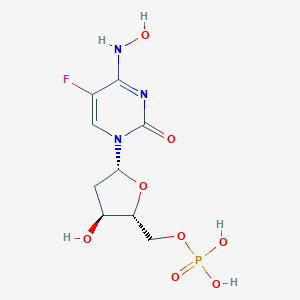
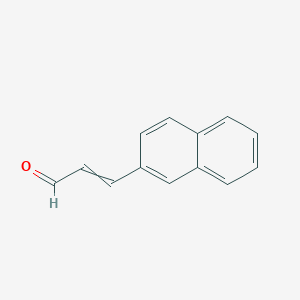

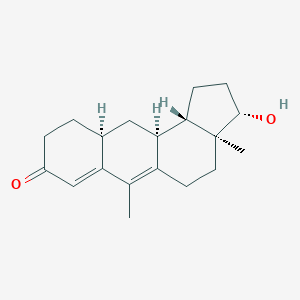


![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
